Atropine Atropine Atropine is a racemate composed of equimolar concentrations of (S)- and (R)-atropine. It is obtained from deadly nightshade (Atropa belladonna) and other plants of the family Solanaceae. It has a role as a muscarinic antagonist, an anaesthesia adjuvant, an anti-arrhythmia drug, a mydriatic agent, a parasympatholytic, a bronchodilator agent, a plant metabolite, an antidote to sarin poisoning and a oneirogen. It contains a (S)-atropine and a (R)-atropine.
Hyoscyamine is a tropane alkaloid and the levo-isomer of [atropine]. It is commonly extracted from plants in the Solanaceae or nightshade family. Research into the action of hyoscyamine in published literature dates back to 1826. Hyoscyamine is used for a wide variety of treatments and therapeutics due to its antimuscarinic properties. Although hyoscyamine is marketed in the United States, it is not FDA approved.
Hyoscyamine as a natural plant alkaloid derivative and anticholinergic that is used to treat mild to moderate nausea, motion sickness, hyperactive bladder and allergic rhinitis. Hyoscyamine has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
Atropine is a natural product found in Cyphanthera tasmanica, Duboisia leichhardtii, and other organisms with data available.
Atropine Sulfate is the sulfate salt of atropine, a naturally-occurring alkaloid isolated from the plant Atropa belladonna. Atropine functions as a sympathetic, competitive antagonist of muscarinic cholinergic receptors, thereby abolishing the effects of parasympathetic stimulation. This agent may induce tachycardia, inhibit secretions, and relax smooth muscles. (NCI04)
Hyoscyamine is a belladonna alkaloid derivative and the levorotatory form of racemic atropine isolated from the plants Hyoscyamus niger or Atropa belladonna, which exhibits anticholinergic activity. Hyoscyamine functions as a non-selective, competitive antagonist of muscarinic receptors, thereby inhibiting the parasympathetic activities of acetylcholine on the salivary, bronchial, and sweat glands, as well as the eye, heart, bladder, and gastrointestinal tract. These inhibitory effects cause a decrease in saliva, bronchial mucus, gastric juices, and sweat. Furthermore, its inhibitory action on smooth muscle prevents bladder contraction and decreases gastrointestinal motility.
An alkaloid, originally from Atropa belladonna, but found in other plants, mainly SOLANACEAE. Hyoscyamine is the 3(S)-endo isomer of atropine.
Brand Name: Vulcanchem
CAS No.: 51-55-8
VCID: VC21338158
InChI: InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16?
SMILES: CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3
Molecular Formula: C17H23NO3
Molecular Weight: 289.4 g/mol

Atropine

CAS No.: 51-55-8

Cat. No.: VC21338158

Molecular Formula: C17H23NO3

Molecular Weight: 289.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Atropine - 51-55-8

CAS No. 51-55-8
Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
IUPAC Name [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
Standard InChI InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16?
Standard InChI Key RKUNBYITZUJHSG-PJPHBNEVSA-N
Isomeric SMILES CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3
SMILES CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3
Canonical SMILES CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3
Appearance White Solid
Colorform Long, orthorhombic prisms from acetone
Rhombic needles (dilute ethyl alcohol)
White crystals or powde
Melting Point 118.5 °C
MP: 108.5 °C. Specific rotation: -21 deg @ 20 °C/D (ethanol) /(-)-form/

Chemical Structure and Properties

Atropine (C₁₇H₂₃NO₃) is classified as a tropane alkaloid. The molecular structure features both a nitrogen group and an aromatic ring, which are critical for its biological activity. The nitrogen component electrostatically interacts with the anionic site of receptor proteins, while the aromatic ring contributes significantly to its pharmacological effects .

The most common medicinal form is atropine sulfate monohydrate ((C₁₇H₂₃NO₃)₂·H₂SO₄·H₂O), with the full chemical name 1αH, 5αH-Tropan-3-αol (±)-tropate(ester), sulfate monohydrate . This formulation enhances stability and solubility for pharmaceutical applications.

Table 1: Physical and Chemical Properties of Atropine

PropertyValue
Molecular FormulaC₁₇H₂₃NO₃
Molecular Weight289.37 g/mol
FormCrystalline solid (as sulfate salt)
SolubilityWater-soluble (as sulfate salt)
Bioavailability25%
Elimination Half-life2 hours
Onset of ActionApproximately 1 minute
Duration of Action30 to 60 minutes

Pharmacology and Mechanism of Action

Atropine functions primarily as a competitive, reversible antagonist of muscarinic acetylcholine receptors (mAChRs). It blocks all five subtypes of muscarinic receptors: M1, M2, M3, M4, and M5 . This antagonism inhibits the parasympathetic nervous system's "rest and digest" activities, producing various clinical effects throughout the body.

In cardiac tissue, atropine blocks M2 receptors, preventing the action of acetylcholine released by the vagus nerve. This blockade results in increased sinoatrial node firing and enhanced atrioventricular conduction, ultimately increasing heart rate—a critical effect in managing bradycardia .

In the eye, atropine induces mydriasis (pupillary dilation) by blocking the muscarinic receptors that control the pupillary sphincter muscle. Additionally, it causes cycloplegia by paralyzing the ciliary muscles, which inhibits accommodation and allows for accurate refraction assessment in pediatric patients .

Atropine's ability to cross the blood-brain barrier explains its central nervous system effects, which can include altered mental status at higher doses . At glandular sites, atropine inhibits secretions from salivary, bronchial, and sweat glands by blocking muscarinic receptors that regulate these functions .

Clinical Applications

Cardiac Applications

Atropine is a first-line agent for treating symptomatic bradycardia, particularly when hemodynamic compromise is present. By blocking vagal effects on the heart, atropine increases heart rate and improves cardiac output in emergency situations .

Ophthalmological Uses

In ophthalmology, atropine serves multiple purposes:

Myopia Control

Recent research has demonstrated the efficacy of low-dose atropine in slowing myopia progression in children. A randomized clinical trial comparing 0.01% and 0.02% atropine eye drops found that both concentrations were effective, with some differences in outcomes .

After 36 months of treatment, 0.01% atropine significantly:

  • Increased the proportion of treatment responders (Odds Ratio 4.54; 95% CI, 1.15-17.97; P = 0.03)

  • Slowed mean spherical equivalent refraction progression (0.24 D; 95% CI, 0.11 D-0.37 D; P < 0.001)

  • Reduced axial elongation (-0.13 mm; 95% CI, -0.19 mm to -0.07 mm; P < 0.001)

A separate two-year study found that 0.02% atropine had superior myopia control compared to 0.01%, with spherical equivalent refractive changes of -0.80 D, -0.93 D, and -1.33 D in the 0.02%, 0.01%, and control groups, respectively .

Table 2: Comparison of Atropine Concentrations for Myopia Control

Parameter0.01% Atropine0.02% AtropineControl (No Atropine)
SER Change (2 years)-0.93 (0.59) D-0.80 (0.52) D-1.33 (0.72) D
Axial Length Change (2 years)0.72 (0.31) mm0.62 (0.29) mm0.88 (0.35) mm
Effect on Pupil DiameterMinimal increaseMinimal increaseNo change
Effect on AccommodationMinimal decreaseMinimal decreaseNo change

Other Ophthalmic Applications

Atropine is also used for:

  • Inducing cycloplegia for refraction in children

  • Treating anterior uveitis and iridocyclitis to relieve pain and prevent synechiae formation

  • Managing ciliary block (malignant) glaucoma

Management of Poisoning

Atropine serves as a critical antidote for specific poisonings:

Muscarine Poisoning

Atropine is an effective treatment for muscarine intoxication, which can result from ingesting certain mushroom species containing this toxin .

Other Medical Uses

Additional clinical applications of atropine include:

  • Preanesthetic medication to reduce secretions and prevent vagal reflexes during intubation

  • Management of certain types of diarrhea, particularly irinotecan-induced diarrhea in cancer patients

  • Treatment of hyperhidrosis (excessive sweating), though this is an off-label use

  • Palliative care to reduce secretions in dying patients (the "death rattle"), another off-label application

Table 3: Clinical Applications and Standard Dosages of Atropine

Clinical IndicationDosage FormTypical Dosage
Symptomatic BradycardiaIV/IM0.5-1 mg, may repeat every 3-5 minutes to maximum 3 mg
Myopia ControlOphthalmic0.01-0.02% eye drops daily
Organophosphate PoisoningIV/IM2-5 mg initially, repeated until atropinization
PreanestheticIV/IM0.4-0.6 mg
Cycloplegic RefractionOphthalmic0.5-1% solution

Pharmacokinetics

Atropine demonstrates predictable pharmacokinetic properties that inform its clinical application. Following administration, significant levels reach the central nervous system within 30 minutes to 1 hour . The drug disappears rapidly from blood circulation, with a half-life of approximately 2 hours .

Regarding elimination, approximately 60% of atropine is excreted unchanged in urine. The remainder appears as hydrolysis and conjugation products, with noratropine (24%), atropine-N-oxide (15%), tropine (2%), and tropic acid (3%) representing the major metabolites .

Absorption varies by route of administration, with low absorption through the stomach due to acidic gastric contents . The bioavailability of atropine is approximately 25% .

Research Developments

Myopia Control Studies

Research into atropine's role in myopia management represents one of the most active areas of investigation. The LAMP study (Low-concentration Atropine for Myopia Progression) and similar trials have demonstrated that even very low concentrations (0.01-0.05%) can effectively slow myopia progression with minimal side effects .

Key findings from recent research include:

  • Both 0.01% and 0.02% concentrations are effective in reducing myopia progression compared to placebo

  • The 0.02% concentration appears to have a stronger effect on controlling axial length elongation compared to 0.01%

  • Low-dose atropine produces minimal effects on pupil size and accommodation, making it well-tolerated by children

  • The effect of atropine on myopia control appears consistent across years of treatment, without significant tachyphylaxis

These findings have significant public health implications given the rising global prevalence of myopia, projected to affect approximately half of the world's population by 2050 .

Other Recent Research

Beyond myopia control, ongoing research explores atropine's potential in other areas:

  • Neuroprotective effects in certain neurodegenerative disorders

  • Novel delivery systems to optimize bioavailability and reduce side effects

  • Combination therapies with other agents for enhanced efficacy in specific conditions

  • Exploration of atropine's effects on choroidal thickness and its relation to myopia progression

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